molecular formula C19H20N2O5S B11125482 Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11125482
M. Wt: 388.4 g/mol
InChI Key: XIIQXOCNONZITR-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetically derived organic compound featuring a multifunctional molecular architecture. This structure combines a benzyl-substituted thiazole core, a carboxylate ester, and a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide moiety. The presence of these distinct pharmacophoric elements, particularly the thiazole ring, is commonly investigated in medicinal chemistry for its diverse biological activities. As a complex molecular scaffold, this compound serves as a valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers can utilize it to develop novel chemical entities or as a precursor for constructing more complex heterocyclic systems. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, library synthesis, and exploring new chemical spaces. The compound is provided with guaranteed high purity and consistency. This product is intended for research and development purposes by qualified professionals in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 5-benzyl-2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N2O5S/c1-19(2)12(10-14(22)26-19)16(23)21-18-20-15(17(24)25-3)13(27-18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

XIIQXOCNONZITR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Procedure:

  • Activation of the carboxylic acid : The furancarbonyl chloride is prepared by treating 2,2-dimethyl-5-oxotetrahydro-3-furancarboxylic acid with thionyl chloride.

  • Coupling reaction : The thiazole amine reacts with the acyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base.

  • Isolation : The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the final compound in 72–85% .

Critical Parameters :

  • Temperature control (<5°C) prevents epimerization of the furanyl group.

  • Anhydrous conditions are essential to avoid hydrolysis of the acyl chloride.

Alternative Synthetic Routes

Dithioate Cyclization (Base-Promoted Method)

A recent protocol uses methyl 2-(methylthio)-2-thioxoacetate and benzyl-substituted active methylene isocyanides under mild conditions (Scheme 3):

  • Regioselectivity : The reaction favors 4,5-disubstituted thiazoles due to electronic effects of the dithioate.

  • Conditions : K₂CO₃ in DMF at 25°C for 2 hours achieves 88% yield .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Thiazole formation : 15 minutes at 120°C using thiourea and methyl bromopyruvate.

  • Benzylation : Subsequent alkylation with benzyl bromide under microwave irradiation (5 minutes).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.21 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.75–2.65 (m, 2H, furanyl), 1.42 (s, 6H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (thiazole C=N).

Crystallographic Data

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond in the furanyl moiety.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Hantzsch Synthesis70–788–10 hHigh functional group toleranceRequires toxic α-bromoketones
Dithioate Cyclization85–882 hRoom-temperature, regioselectiveLimited substrate scope
Microwave-Assisted65–7220 minRapid, energy-efficientSpecialized equipment required

Industrial-Scale Considerations

Patent US8058440B2 details a cost-effective process for related thiazole intermediates:

  • Bromination : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is brominated using CuBr₂.

  • Cyanation : KCN in DMF introduces the nitrile group, later hydrolyzed to the carboxylic acid.

  • Esterification : Methanol/H₂SO₄ converts the acid to the methyl ester.

Challenges and Optimization Strategies

  • Benzyl Group Stability : Benzyl ethers are prone to oxidation; use of NaBH₄ in THF stabilizes the intermediate.

  • Acylation Efficiency : Coupling agents like HATU improve yields to >90% in non-polar solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl or tetrahydrofuran moieties with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel.

    Solvents: Methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Thiazole Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-benzyl, 2-[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino, 4-methyl ester Estimated C₁₉H₂₁N₃O₅S ~435.45 Complex furanyl substituent; potential for enhanced binding affinity -
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 5-amino, 2-BOC-aminomethyl, 4-ethyl ester C₁₂H₁₉N₃O₄S 301.36 BOC-protected amino groups; ethyl ester improves metabolic stability
tert-Butyl 5-bromo-1,3-thiazole-4-carboxylate 5-bromo, 4-tert-butyl ester C₈H₁₀BrNO₂S 264.14 Bromo substituent for cross-coupling reactions; bulky tert-butyl ester
Diethyl (5-benzyl-2-(4-cyanophenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate 5-benzyl, 4-cyanophenyl, dihydrofuran, phosphonate - - Phosphonate ester enhances solubility; dihydrofuran ring for rigidity

Structural and Functional Analysis

Substituent Effects
  • Position 5: The benzyl group in the target compound increases lipophilicity compared to amino (in ’s compound) or bromo (in ’s compound) substituents. This may influence membrane permeability in biological systems.
  • Position 2: The [(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino group introduces a sterically demanding, oxygen-rich moiety. This contrasts with the BOC-aminomethyl group in ’s compound, which offers steric protection for reactive amines .
  • Position 4 : Methyl esters (target) are less hydrolytically stable than tert-butyl esters () but more metabolically labile than ethyl esters (), affecting pharmacokinetics .
Heterocyclic Moieties
  • In contrast, ’s dihydrofuran-phosphonate derivatives exhibit higher polarity due to the phosphonate group, improving aqueous solubility .

Biological Activity

Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework includes a thiazole ring, which is known for its diverse biological activities. The presence of the benzyl and furan moieties contributes to the compound's lipophilicity and potential bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of related thiazole derivatives. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) . This finding suggests that the thiazole core is crucial for the observed antibacterial activity.

CompoundMIC (µg/ml)Target Organism
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06M. tuberculosis H37Rv
Thiolactomycin (TLM)13M. tuberculosis H37Rv
Isoniazid (INH)0.25M. tuberculosis H37Rv

The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of essential bacterial enzymes. For example, some thiazole derivatives have been shown to inhibit the β-ketoacyl synthase enzyme mtFabH, which is vital in fatty acid synthesis in bacteria . This inhibition leads to disruption in membrane integrity and subsequent bacterial cell death.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications on the benzyl and furan rings can significantly influence biological activity. For example, substituents on the benzyl group can enhance potency against specific targets while maintaining low toxicity profiles.

  • Benzyl Substituents : Altering the position and type of substituents on the benzyl ring can either increase or decrease activity.
  • Furan Modifications : Variations in the furan moiety impact solubility and cellular uptake, which are critical for effective antimicrobial action.

Case Studies

A notable study explored various thiazole derivatives, including methyl 5-benzyl derivatives, assessing their efficacy against resistant strains of M. tuberculosis. The results indicated that certain modifications led to enhanced activity compared to traditional antibiotics .

In another investigation, a series of thiazole compounds were tested for their ability to inhibit mtFabH, revealing that specific structural features were essential for binding affinity and selectivity towards the enzyme .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

Synthesis typically involves multi-step reactions, starting with the functionalization of the thiazole core. Key steps include:

  • Coupling reactions : The tetrahydrofuran-derived carbonyl group is introduced via amide bond formation using coupling agents like EDCI or DCC .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred for intermediate steps to enhance reaction efficiency .
  • Catalysts : Triethylamine is often used to neutralize HCl byproducts during amidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

  • Spectroscopic characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the benzyl group (δ 7.2–7.4 ppm) and the tetrahydrofuran-derived carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) to rule out side products .
  • Elemental analysis : Validate purity (>95%) and stoichiometric ratios .

Advanced Research Questions

Q. How does the compound’s thiazole-tetrahydrofuran hybrid structure influence its biological activity?

The thiazole ring provides a rigid scaffold for target binding, while the tetrahydrofuran-derived carbonyl enhances solubility and metabolic stability. Comparative studies with analogs (e.g., pyridine or oxazole substitutions) show reduced activity when the tetrahydrofuran moiety is replaced, suggesting its critical role in bioactivity .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • pH-dependent stability assays : Perform HPLC-based degradation studies at pH 2–9 to identify labile functional groups (e.g., ester or amide bonds) .
  • Protective group chemistry : Introduce acid/base-labile protecting groups (e.g., tert-butyl esters) during synthesis to stabilize sensitive regions .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use software like AutoDock to simulate binding to kinases or enzymes, leveraging structural data from analogs (e.g., thiazolidinone derivatives with kinase inhibition) .
  • MD simulations : Analyze conformational stability in aqueous environments to optimize pharmacokinetic properties .

Q. What methods validate the compound’s purity for in vitro assays?

  • HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water) to quantify impurities (<2%) .
  • LC-MS/MS : Detect trace contaminants (e.g., unreacted intermediates) at ppm levels .

Data-Driven Research Design

Q. How to design SAR studies for analogs of this compound?

  • Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to assess electronic effects on activity .
  • Functional group swaps : Substitute the tetrahydrofuran-derived carbonyl with a pyrimidine ring to evaluate steric constraints .
  • Bioassay integration : Test analogs against cancer cell lines (e.g., MCF-7) and measure IC50_{50} values to rank potency .

Q. What experimental controls are critical for reproducibility in biological assays?

  • Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
  • Solvent controls : Include DMSO-treated samples to rule out solvent-induced artifacts .

Q. How to address discrepancies in reported biological activity across studies?

  • Meta-analysis : Compare data from independent studies (e.g., antifungal vs. anticancer assays) to identify context-dependent activity .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell density, incubation time) .

Methodological Recommendations

Q. What purification techniques are most effective for this compound?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients to isolate intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How to scale up synthesis without compromising yield?

  • Batch process optimization : Monitor reaction temperature and stirring speed to prevent side reactions at larger volumes .
  • Catalyst recycling : Recover triethylamine via distillation for cost efficiency .

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